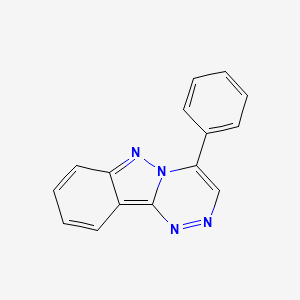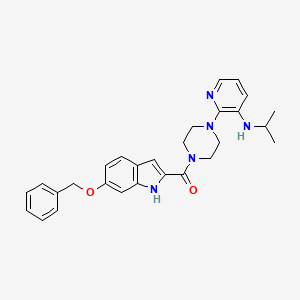
Sulfomycin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfomycin III is a sulfur-containing cyclic thiopeptide antibiotic produced by the bacterium Streptomyces viridochromogenesThis compound, along with its analogs Sulfomycin I and Sulfomycin II, was first isolated in 1969 .
准备方法
Synthetic Routes and Reaction Conditions: Sulfomycin III is typically isolated from the fermentation broth of Streptomyces viridochromogenes. The process involves submerged cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification steps. The fermentation broth is filtered, and the active compounds are extracted using solvents such as acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using scalable chromatographic methods. The process is optimized to maximize yield and purity, ensuring the production of this compound in sufficient quantities for research and potential therapeutic applications .
化学反应分析
Types of Reactions: Sulfomycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings, which are susceptible to chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex thiopeptide structure .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiopeptide derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the biological activity of the compound .
科学研究应用
Sulfomycin III has a wide range of scientific research applications due to its potent antibacterial properties. It is primarily used in the study of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Additionally, this compound has shown potential in antiplasmodial and anticancer research, making it a valuable compound in the fields of medicinal chemistry and drug discovery .
作用机制
The mechanism of action of Sulfomycin III involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The molecular targets of this compound include the 50S ribosomal subunit and specific ribosomal proteins involved in the translation process .
相似化合物的比较
Sulfomycin III is part of the thiopeptide family of antibiotics, which includes other compounds such as thiostrepton, berninamycin, and thiopeptin. These compounds share similar structural features, including the presence of thiazole and oxazole rings, but differ in their specific amino acid sequences and functional groups. This compound is unique in its specific structure and spectrum of antibacterial activity, making it a valuable addition to the thiopeptide class of antibiotics .
List of Similar Compounds:- Thiostrepton
- Berninamycin
- Thiopeptin
- Geninthiocin
- Thiotipin
- Promoinducin
属性
CAS 编号 |
102489-41-8 |
|---|---|
分子式 |
C53H50N16O16S2 |
分子量 |
1231.2 g/mol |
IUPAC 名称 |
(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxyethylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide |
InChI |
InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1 |
InChI 键 |
KTTCPCJHFLBGGO-XEEHAJQZSA-N |
手性 SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\CO)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O |
规范 SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CCO)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




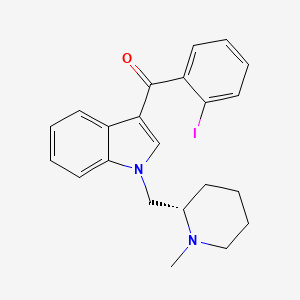


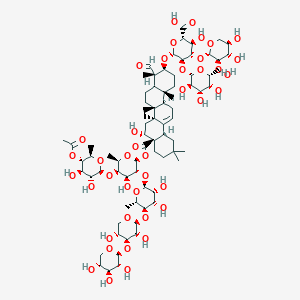
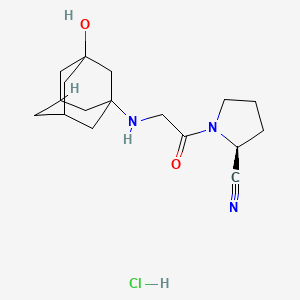
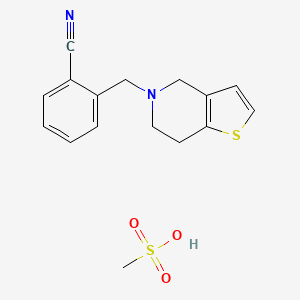
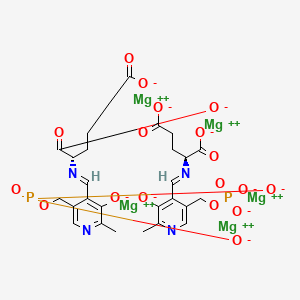


![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
